

# Spectroscopic Deep Dive: A Technical Guide to Lepidiline C

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## Compound of Interest

Compound Name: *Lepidiline C*

Cat. No.: *B11935733*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Lepidiline C**, an imidazole alkaloid isolated from the roots of *Lepidium meyenii* (Maca). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

## Spectroscopic Data Summary

The structural elucidation of **Lepidiline C**, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, is supported by a combination of spectroscopic techniques. The quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Lepidiline C

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.80	s	1H	C(2)-H
7.31–7.24	m	5H	Phenyl-H
7.22–7.19	m	1H	Phenyl-H
6.85–6.83	m	1H	Methoxy-phenyl-H
6.81–6.78	m	2H	Methoxy-phenyl-H
5.48	s	2H	N-CH <sub>2</sub>
5.44	s	2H	N-CH <sub>2</sub>
3.74	s	3H	OCH <sub>3</sub>
2.03	s	3H	C(4)-CH <sub>3</sub> or C(5)-CH <sub>3</sub>
2.02	s	3H	C(5)-CH <sub>3</sub> or C(4)-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 600 MHz<sup>[1]</sup><sup>[2]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Lepidiline C**

Chemical Shift ( $\delta$ ) ppm	Assignment
160.2	Methoxy-phenyl-C
137.2	C(2)
134.8	Phenyl-C (quaternary)
133.3	Phenyl-C (quaternary)
130.3	Phenyl-CH
129.3 (2C)	Phenyl-CH
128.8	Phenyl-CH
127.8 (2C)	Phenyl-CH
127.2	C(4) or C(5)
127.1	C(5) or C(4)
119.8	Methoxy-phenyl-CH
114.5	Methoxy-phenyl-CH
113.2	Methoxy-phenyl-CH
55.6	OCH <sub>3</sub>
51.0	N-CH <sub>2</sub>
50.9	N-CH <sub>2</sub>
8.8 (2C)	C(4)-CH <sub>3</sub> and C(5)-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 151 MHz<sup>[1]</sup><sup>[2]</sup>

### Table 3: Infrared (IR) Spectroscopic Data for Lepidiline C

Wavenumber ( $\nu$ ) $\text{cm}^{-1}$	Description
3399	Imidazolium C-H stretch
1588, 1551, 1491, 1454	Aromatic C=C stretching
1290, 1260, 1155	C-O stretching (methoxy group)
1051	C-N stretching

Method: Neat[1][2]

Mass Spectrometry (MS): While a specific ESI-MS spectrum for the chloride salt of **Lepidiline C** was not detailed in the primary literature reviewed, the structure was unambiguously confirmed by X-ray analysis of its hexafluorophosphate salt.[1][3] Furthermore, MS/MS fragmentation data for **Lepidiline C** is available in the supplementary materials of related studies, confirming its molecular structure.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption data for isolated **Lepidiline C** is not extensively reported in the reviewed literature.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of **Lepidiline C**.

## Synthesis of Lepidiline C

A solution of 1-benzyl-4,5-dimethylimidazole in acetonitrile is treated with m-methoxybenzyl chloride. The reaction mixture is subjected to microwave irradiation. After completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization to yield **Lepidiline C** as a colorless solid.[1][3]

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVIII spectrometer operating at 600 MHz for proton and 151 MHz for carbon nuclei. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).[1]

## Infrared Spectroscopy

IR spectra were measured neat using an Agilent Cary 630 FTIR spectrometer. The data is reported in wavenumbers ( $\text{cm}^{-1}$ ).<sup>[1]</sup>

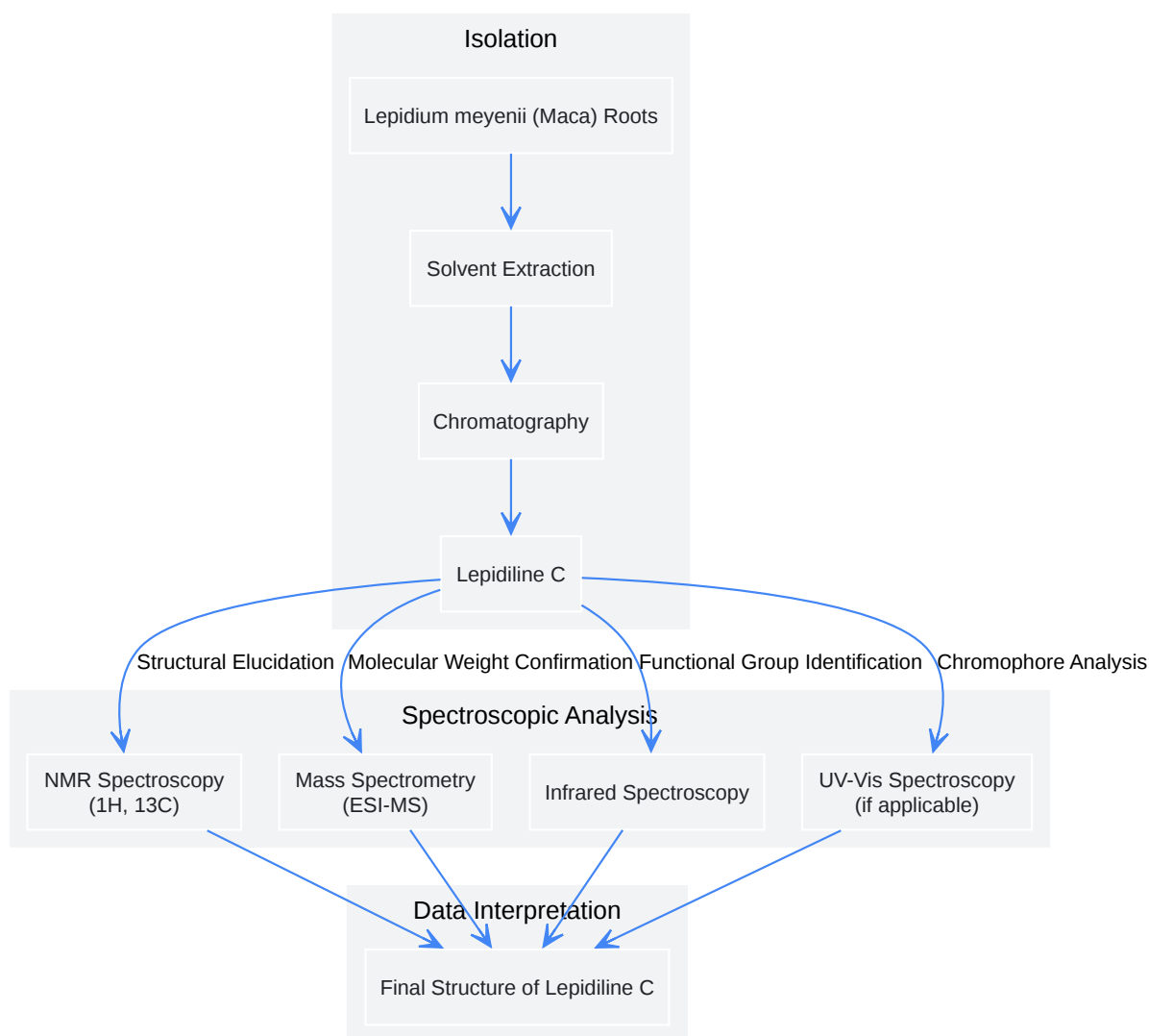
## Mass Spectrometry

Mass spectra (ESI-MS) were obtained using a Varian 500-MS LC Ion Trap mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Synapt G2-Si mass spectrometer (Waters).<sup>[1]</sup>

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Lepidiline C**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Lepidiline C**.

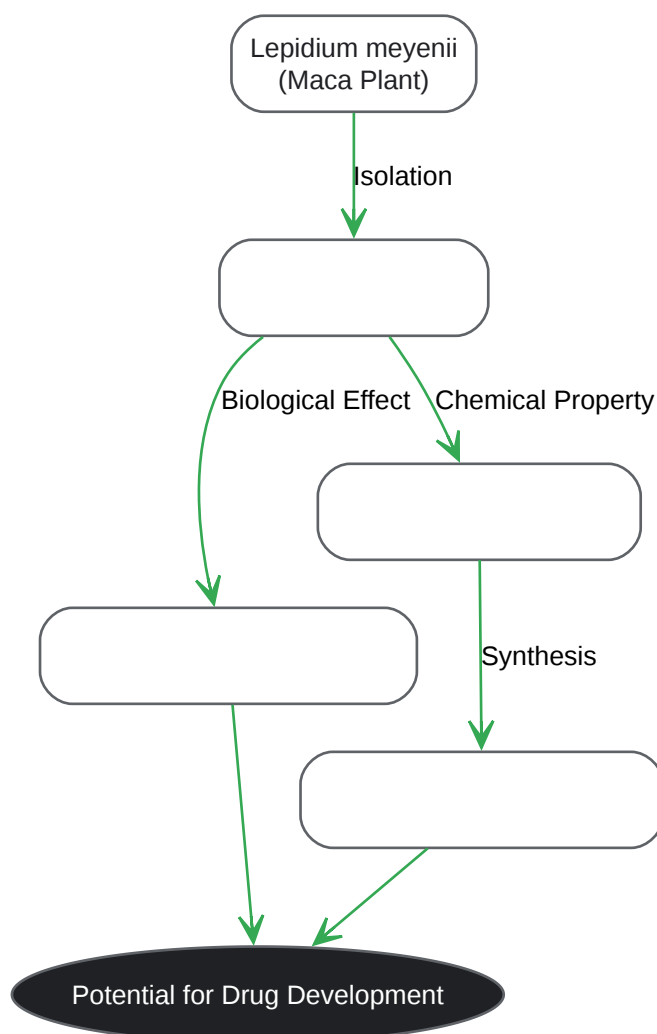
## Biological Activity Context

**Lepidiline C** has been evaluated for its cytotoxic activity against various cancer cell lines.

While a specific signaling pathway has not been elucidated, its potential as an anticancer agent

is an area of active research. Lepidilines, including **Lepidiline C**, are known to serve as precursors for N-heterocyclic carbenes (NHCs), which can be used to synthesize bioactive metal complexes.[1]

The diagram below illustrates the logical relationship from the natural source to its potential application.



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Caption: From natural source to potential therapeutic application of **Lepidiline C**.

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